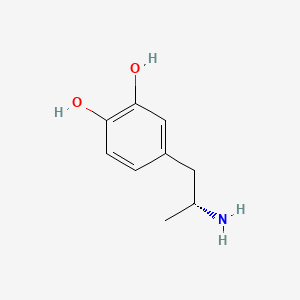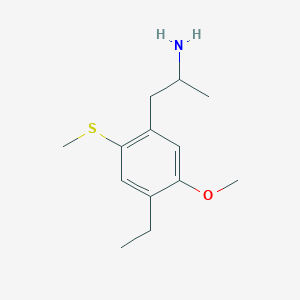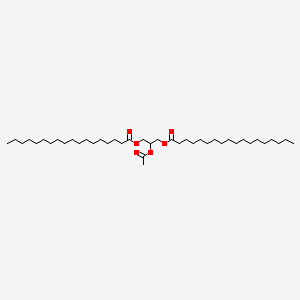
Glyceryl 2-acetate distearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl-2-Acetatdistearat: ist eine chemische Verbindung mit der Summenformel C41H78O6 und einer Molekülmasse von 667,0544 g/mol . Es ist ein Derivat von Glycerin, wobei zwei Stearinsäuremoleküle und ein Essigsäuremolekül mit Glycerin verestert sind. Diese Verbindung wird aufgrund ihrer emulgierenden und stabilisierenden Eigenschaften häufig in verschiedenen industriellen Anwendungen eingesetzt, darunter Kosmetika, Pharmazeutika und Lebensmittel .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Glyceryl-2-Acetatdistearat kann durch Veresterung von Glycerin mit Stearinsäure und Essigsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Glycerin mit Stearinsäure und Essigsäure in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen . Das Reaktionsgemisch wird dann durch Destillation oder Umkristallisation gereinigt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Glyceryl-2-Acetatdistearat durch Umesterung von hydrierten Ölen mit Glycerin in Gegenwart eines Katalysators wie Natriumstearat unter Vakuumdruck und kontrollierten Temperaturbedingungen (220-260 °C) hergestellt . Das Reaktionsgemisch wird dann einer Lösch- und Reinigungsprozedur unterzogen, um hochreines Glyceryl-2-Acetatdistearat zu erhalten, das für verschiedene Anwendungen geeignet ist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves heating glycerol with stearic acid and acetic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by transesterification of hydrogenated oils with glycerol in the presence of a catalyst, such as sodium stearate, under vacuum pressure and controlled temperature conditions (220-260°C) . The reaction mixture is then subjected to quenching and purification processes to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Reaktionstypen: Glyceryl-2-Acetatdistearat durchläuft verschiedene chemische Reaktionen, darunter:
Veresterung und Umesterung: Glyceryl-2-Acetatdistearat kann an Veresterungs- und Umesterungsreaktionen teilnehmen, um andere Ester und Glyceride zu bilden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Veresterung: Säurekatalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.
Hauptprodukte, die gebildet werden:
Hydrolyse: Glycerin, Stearinsäure und Essigsäure.
Oxidation: Carbonsäuren und andere Oxidationsprodukte.
Veresterung: Verschiedene Ester und Glyceride.
Wissenschaftliche Forschungsanwendungen
Glyceryl-2-Acetatdistearat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Emulgator und Stabilisator in chemischen Formulierungen verwendet.
Medizin: Wird bei der Formulierung von Retardtabletten und anderen pharmazeutischen Produkten verwendet.
Industrie: Wird in Kosmetik- und Körperpflegeprodukten als Emulgator und Verdickungsmittel eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Glyceryl-2-Acetatdistearat beruht auf seiner Fähigkeit, stabile Emulsionen zu bilden und die Löslichkeit hydrophober Verbindungen zu verbessern. Es wirkt durch Reduzierung der Oberflächenspannung zwischen Öl- und Wasserphase, wodurch Emulsionen stabilisiert werden . In pharmazeutischen Anwendungen unterstützt es die kontrollierte Freisetzung von Wirkstoffen durch die Bildung einer Matrix, die die Freisetzungsgeschwindigkeit reguliert .
Wirkmechanismus
The mechanism of action of glyceryl 2-acetate distearate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. It acts by reducing the surface tension between oil and water phases, thereby stabilizing emulsions . In pharmaceutical applications, it helps in the controlled release of active ingredients by forming a matrix that regulates the release rate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Glyceryl Distearat: Ähnlich in der Struktur, jedoch ohne die Acetylgruppe.
Glyceryl Monostearat: Enthält nur ein Stearinsäuremolekül, das mit Glycerin verestert ist.
Glyceryl-1,3-Distearat: Ein weiteres Isomer von Glyceryl Distearat mit Stearinsäuremolekülen, die an verschiedenen Positionen verestert sind.
Einzigartigkeit: Glyceryl-2-Acetatdistearat ist aufgrund des Vorhandenseins sowohl von Stearinsäure als auch von Essigsäure, die mit Glycerin verestert sind, einzigartig, was ihm besondere emulgierende und stabilisierende Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, die eine verbesserte Löslichkeit und Stabilität hydrophober Verbindungen erfordern .
Eigenschaften
CAS-Nummer |
58546-09-1 |
|---|---|
Molekularformel |
C41H78O6 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
(2-acetyloxy-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-36-39(47-38(3)42)37-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
InChI-Schlüssel |
ZQHGGAYMGJINGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)

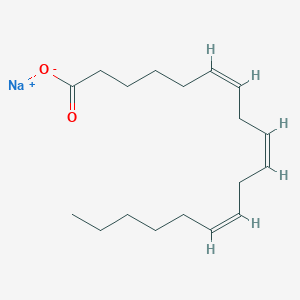
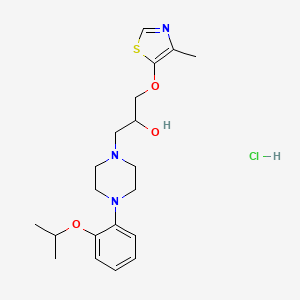
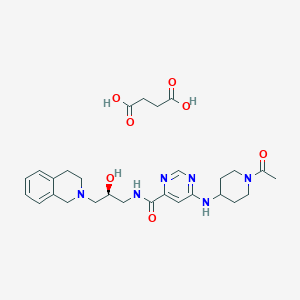
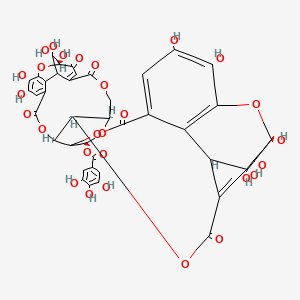
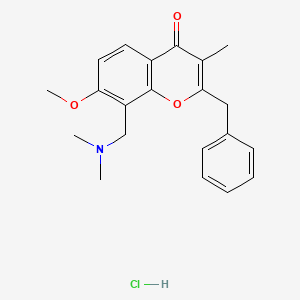

![Diaspartate de quinine [French]](/img/structure/B12763293.png)
